molecular formula C14H21N B1620111 Cyclohexylamine, N,N-dimethyl-1-phenyl- CAS No. 2201-17-4

Cyclohexylamine, N,N-dimethyl-1-phenyl-

Cat. No.: B1620111
CAS No.: 2201-17-4
M. Wt: 203.32 g/mol
InChI Key: FQPQJXVSQZUUQU-UHFFFAOYSA-N
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Description

Cyclohexylamine, N,N-dimethyl-1-phenyl- is an organic compound with the molecular formula C14H21N. It is a tertiary amine, characterized by a cyclohexyl group, a dimethylamino group, and a phenyl group attached to the nitrogen atom. This compound is a colorless liquid with a strong amine odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of Aniline: One common method to synthesize cyclohexylamine, N,N-dimethyl-1-phenyl- involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods

Industrial production of cyclohexylamine, N,N-dimethyl-1-phenyl- typically involves large-scale hydrogenation processes using advanced catalytic systems to optimize efficiency and output. The use of continuous flow reactors and high-pressure systems is common in industrial settings to maintain consistent production rates and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclohexylamine, N,N-dimethyl-1-phenyl- can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: This compound can be reduced to form simpler amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Cyclohexylamine, N,N-dimethyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylamine, N,N-dimethyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    N,N-Dimethylcyclohexylamine: Similar structure but lacks the phenyl group.

    1-Phenylcyclohexylamine: Similar structure but lacks the dimethylamino group.

Uniqueness

Cyclohexylamine, N,N-dimethyl-1-phenyl- is unique due to the presence of both a cyclohexyl group and a phenyl group attached to the nitrogen atom, along with the dimethylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N,N-dimethyl-1-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-15(2)14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQJXVSQZUUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176447
Record name Cyclohexylamine, N,N-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-17-4
Record name Cyclohexylamine, N,N-dimethyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, N,N-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1-phenylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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